![molecular formula C19H20N2O5S B2488845 5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 871673-19-7](/img/structure/B2488845.png)
5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality 5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties
HMPA exhibits potent antioxidant activity. It can scavenge free radicals, protect cells from oxidative stress, and potentially mitigate age-related diseases. Researchers have investigated its role in preventing oxidative damage to cellular components, including lipids, proteins, and DNA .
Muscle Health and Performance
Studies have explored HMPA’s impact on muscle function. In animal models, HMPA administration led to enhanced grip strength, both absolutely and relatively. Additionally, low-dose HMPA promoted muscle development by increasing Myf5 expression. It also improved hepatic glucose and lipid metabolism while inhibiting muscular lipid metabolism and protein catabolism .
Glucose Metabolism
HMPA influences glucose metabolism. It affects key enzymes and transporters involved in glucose uptake and utilization. By modulating these processes, HMPA may contribute to metabolic health .
Lipid Metabolism
HMPA impacts lipid metabolism, particularly in the liver. It may regulate lipid synthesis, breakdown, and storage. Understanding its effects on lipid homeostasis could have implications for metabolic disorders .
Prostaglandin E2 (PGE2) Inhibition
HMPA can inhibit prostaglandin E2 (PGE2) production. PGE2 plays a role in inflammation, pain, and fever. By blocking its synthesis, HMPA may have anti-inflammatory effects .
Potential as a Biomarker
HMPA serves as a sensitive biomarker for coffee consumption. Detecting its presence in biological samples can indicate coffee intake, even for relatively small amounts .
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, compounds with a similar structure have been found to be involved in the phenylpropanoid pathway , which plays a crucial role in the response to environmental stress in plants and is responsible for the production of many secondary metabolites.
Pharmacokinetics
For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, a compound with a similar structure, was used to inhibit prostaglandin E (2) production .
Result of Action
Given the wide range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
5-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-15-6-2-5-12(19(15)25)14-11-13(16-7-4-10-27-16)20-21(14)17(22)8-3-9-18(23)24/h2,4-7,10,14,25H,3,8-9,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCYILXEZLGGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

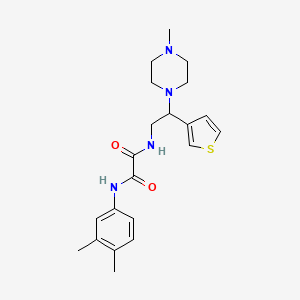
![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)
![Ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)
![N-([2,3'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2488770.png)
![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)
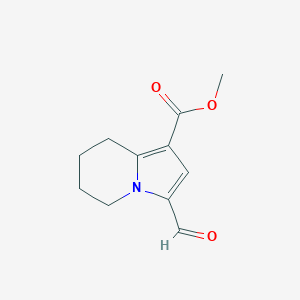

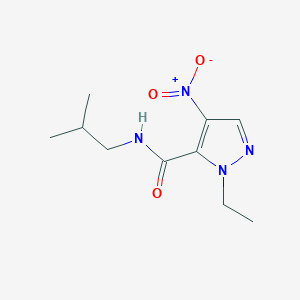
methanone](/img/structure/B2488780.png)
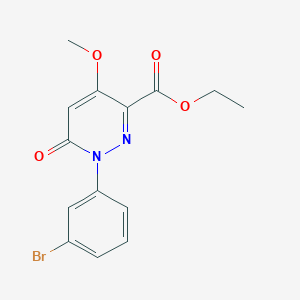
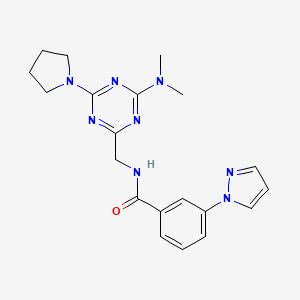
![6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2488785.png)